molecular formula C10H17NO4 B12868389 tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid

Cat. No.: B12868389
M. Wt: 215.25 g/mol
InChI Key: MYGKUOSDOTUZAE-MLWJPKLSSA-N
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Description

"tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid" is a chiral carbamate derivative featuring a tetrahydrofuran (THF) ring substituted with a methyl group at the 4-position and a carbonyl group at the 2-position. The tert-butyl carbamate moiety serves as a protective group for the amine functionality, making this compound valuable in synthetic organic chemistry, particularly in peptide synthesis and drug intermediate preparation. Its stereochemistry (3S configuration) is critical for its reactivity and interactions in enantioselective reactions or biological systems.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl-[(3S)-4-methyl-2-oxooxolan-3-yl]carbamic acid

InChI

InChI=1S/C10H17NO4/c1-6-5-15-8(12)7(6)11(9(13)14)10(2,3)4/h6-7H,5H2,1-4H3,(H,13,14)/t6?,7-/m0/s1

InChI Key

MYGKUOSDOTUZAE-MLWJPKLSSA-N

Isomeric SMILES

CC1COC(=O)[C@H]1N(C(=O)O)C(C)(C)C

Canonical SMILES

CC1COC(=O)C1N(C(=O)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid typically involves the protection of amino acids using tert-butyl esters. One common method involves the reaction of protected amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method provides good yields and is compatible with a variety of amino acid side chains and substituents.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems. These systems enable the efficient and sustainable synthesis of tert-butyl esters by facilitating the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is preferred for its versatility and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl group using trifluoroacetic acid results in the formation of the corresponding carbamic acid .

Scientific Research Applications

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid involves the formation and cleavage of the tert-butyl carbocation. The stability of the tert-butyl carbocation facilitates the deprotection of the carbamate group under acidic conditions . This mechanism is crucial for its use as a protecting group in peptide synthesis.

Comparison with Similar Compounds

To contextualize its properties and applications, we compare it with structurally analogous compounds, focusing on substituent effects, stereochemistry, and functional group behavior.

Structural Analogues and Key Differences
Compound Name Substituents on THF Ring Functional Groups Stereochemistry Key Applications/Properties
Target compound 4-methyl, 2-oxo Carbamic acid, tert-butyl carbamate (3S) Chiral intermediate, peptide synthesis
tert-Butyl [(3S)-5-oxotetrahydrofuran-3-yl]carbamate 5-oxo Carbamate, tert-butyl (3S) Lactone synthesis, enantioselective catalysis
tert-Butyl 3-methyl-2-... carbamate (Compound 8) 2-(((complex steroid)methyl)-indole Indole-steroid hybrid, carbamate Undisclosed Bioactive molecule (NMR data available)

Key Observations :

Position of Oxo Group : The target compound’s 2-oxo group introduces ring strain and enhances electrophilicity compared to the 5-oxo analogue . This difference impacts reactivity in nucleophilic acyl substitution or ring-opening reactions.

Stereochemical Uniformity : Both the target compound and the 5-oxo analogue share the (3S) configuration, suggesting similar chiral induction capabilities. However, Compound 8 lacks stereochemical clarity, limiting direct comparisons.

Functional Group Complexity : Compound 8 incorporates a steroid-indole hybrid structure, making it biologically relevant but structurally distinct from the simpler THF-based carbamates.

Spectroscopic and Analytical Data
  • NMR Analysis: Target Compound: No explicit NMR data is available in the provided evidence. However, its 2-oxo group would likely produce distinct carbonyl signals (~170–180 ppm in 13C NMR) and deshielded protons adjacent to the lactone oxygen. Compound 8 : Reported 1H NMR (600 MHz, CDCl3) includes aromatic indole protons (δ 7.1–7.5 ppm) and steroid methyl groups (δ 0.8–1.2 ppm). The tert-butyl carbamate group shows characteristic peaks at δ 1.4 ppm (9H, s). 5-Oxo Analogue : Expected 13C NMR signals for the 5-oxo group (~210 ppm) would differ significantly from the target compound’s 2-oxo group.
  • Stability and Solubility :

    • The tert-butyl group in all compounds enhances lipophilicity, but the 4-methyl substitution in the target compound may further reduce aqueous solubility compared to the 5-oxo analogue.

Biological Activity

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C9H15NO3C_9H_{15}NO_3 and its structural features, which include a tetrahydrofuran ring and a carbamic acid moiety. Its stereochemistry is significant for its biological activity, with the (3S) configuration playing a critical role in its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown promise as inhibitors of fatty acid synthase (FASN), which is implicated in cancer metabolism. For instance, compounds like C75 have been studied for their ability to induce apoptosis in cancer cells by disrupting mitochondrial function and increasing oxidative stress .
  • Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective properties against amyloid-beta toxicity, which is relevant in Alzheimer's disease research. In vitro studies suggest that these compounds can reduce oxidative stress and inflammation in neuronal cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase and β-secretase, both of which are important targets in Alzheimer's disease treatment strategies. Inhibitory effects on amyloid aggregation have also been reported .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Lipid Metabolism : By inhibiting FASN, the compound disrupts lipid synthesis pathways that are often upregulated in cancer cells.
  • Reduction of Oxidative Stress : The compound's ability to mitigate oxidative stress may be linked to its structural features that allow it to scavenge free radicals or modulate antioxidant responses.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Cancer Cell Studies : A study involving C75 demonstrated that treatment led to decreased viability in cancer cell lines, attributed to impaired mitochondrial function and increased reactive oxygen species (ROS) production .
  • Neuroprotection Research : In vivo models showed that certain derivatives could prevent astrocyte cell death induced by amyloid-beta, suggesting a protective effect against neurodegeneration .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerFASN inhibition
NeuroprotectionReduction of Aβ toxicity
Enzyme InhibitionAChE and β-secretase inhibition

Table 2: Comparative Analysis of Similar Compounds

Compound NameBiological ActivityIC50/Ki Values
C75FASN inhibitorNot specified
M4AChE inhibitorKi = 0.17 μM
tert-butyl((3S)-4-methyl...carbamateNeuroprotectiveNot specified

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